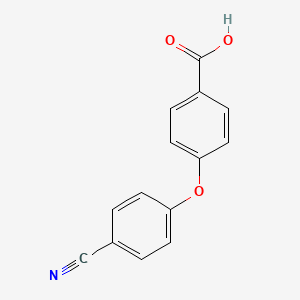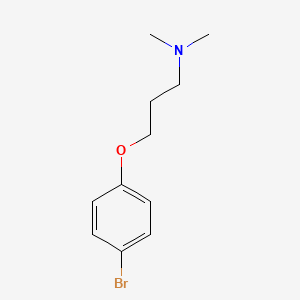![molecular formula C11H9F3N4O2S B1271758 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide CAS No. 14288-91-6](/img/structure/B1271758.png)
4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide” is a compound used for proteomics research applications . It belongs to the class of organic compounds known as trifluoromethylbenzenes .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide was synthesized with condensation of 4-bromobenzaldehyde and sulfadiazine .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using techniques such as FTIR, 1 HNMR, and UV-Visible spectroscopy .Chemical Reactions Analysis
The reactivity of similar compounds has been studied. For example, the reactivity of 6-methyl-4-(trifluoromethyl)pyrimidin-2(1H)-one was found to decrease when aryl groups were replaced with a methyl one .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques such as IR spectroscopy and NMR .Wissenschaftliche Forschungsanwendungen
Proteomics Research
Scientific Field
Biochemistry and Molecular Biology
Application Summary
This compound is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. It is used as a reagent or a building block in the synthesis of more complex molecules that interact with proteins.
Experimental Methods
The compound is often used in assays that measure protein interactions, enzyme activity, or protein stability. It may be involved in the preparation of samples or as a standard in mass spectrometry analysis.
Results and Outcomes
While specific data on outcomes is not provided, the use of this compound in proteomics research contributes to a deeper understanding of protein functions and interactions, which is crucial for drug discovery and understanding disease mechanisms .
Anticancer Agent Synthesis
Scientific Field
Medicinal Chemistry
Application Summary
The compound serves as a precursor in the synthesis of benzenesulfonamide derivatives with potential anticancer properties, particularly through the inhibition of carbonic anhydrase IX, a target for antiproliferative agents.
Experimental Methods
Synthesis of aryl thiazolone–benzenesulfonamides derivatives from the compound, followed by evaluation of their anti-proliferative activity against various cancer cell lines using cell viability assays .
Results and Outcomes
Some derivatives exhibited significant inhibitory effects against cancer cell lines at low micromolar concentrations, indicating the compound’s role as a valuable starting material for developing new anticancer agents .
Antimicrobial Drug Development
Scientific Field
Pharmacology
Application Summary
4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide is used in the development of antimicrobial drugs, such as sulfadiazine, which is effective against a range of bacteria and microorganisms.
Experimental Methods
The compound is synthesized and tested for its inhibitory effects on bacterial growth, often in combination with other antimicrobial agents, to enhance efficacy .
Results and Outcomes
Sulfadiazine, a derivative of this compound, is used to treat infections like toxoplasmosis, especially in immunocompromised patients, showcasing its clinical importance .
Agricultural Chemistry
Scientific Field
Agrochemistry
Application Summary
In agricultural chemistry, the compound is explored for its potential use in the synthesis of pesticides or as a growth regulator due to its structural similarity to other pyrimidinyl compounds used in these applications.
Experimental Methods
The compound may be incorporated into larger molecules that exhibit herbicidal or insecticidal activity, tested in controlled agricultural settings.
Results and Outcomes
While specific outcomes in this field are not detailed, the compound’s role in the synthesis of agricultural chemicals could lead to the development of new products that enhance crop protection and yield .
Analytical Method Development
Scientific Field
Analytical Chemistry
Application Summary
This compound is used in the development of analytical methods, serving as a standard or reference compound in various chemical analyses.
Experimental Methods
It may be used in calibration curves for quantitative analyses or as a reactant in the development of new detection methods for specific analytes .
Results and Outcomes
The use of the compound in analytical methods ensures accurate and reliable measurements, which is fundamental for research and quality control in various industries.
Environmental Impact Studies
Scientific Field
Environmental Science
Application Summary
The environmental impact of this compound and its derivatives is studied to understand their behavior in ecosystems, potential bioaccumulation, and effects on non-target organisms.
Experimental Methods
Studies may involve assessing the degradation of the compound in various environmental conditions or its interaction with other substances present in the environment.
Results and Outcomes
Findings from such studies inform regulatory decisions and safe handling practices to minimize environmental risks associated with the use of this compound and its derivatives .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2S/c12-11(13,14)9-5-6-16-10(17-9)18-21(19,20)8-3-1-7(15)2-4-8/h1-6H,15H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBITKQKSSHPPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368181 |
Source


|
| Record name | 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide | |
CAS RN |
14288-91-6 |
Source


|
| Record name | 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)



![[5-(2-Phenylethyl)-2-thienyl]acetic acid](/img/structure/B1271720.png)

